1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Overview
Description
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a thiophene ring, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-thiophenecarboxaldehyde with ethyl hydrazinecarboximidamide under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiophene and pyrazole rings can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
- 1-ethyl-3-(furan-3-yl)-1H-pyrazole-4-carboximidamide
- 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
Comparison: 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs with different heterocyclic rings (e.g., furan or pyridine), this compound may exhibit distinct biological activities and chemical behaviors, making it a valuable target for further research.
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-ylpyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14-5-8(10(11)12)9(13-14)7-3-4-15-6-7/h3-6H,2H2,1H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVULJRHSCONLME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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